benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1189929-42-7
Cat. No.: VC5432452
Molecular Formula: C21H20ClFN4O3
Molecular Weight: 430.86
* For research use only. Not for human or veterinary use.
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride - 1189929-42-7](/images/structure/VC5432452.png)
Specification
CAS No. | 1189929-42-7 |
---|---|
Molecular Formula | C21H20ClFN4O3 |
Molecular Weight | 430.86 |
IUPAC Name | 1,3-benzodioxol-5-yl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Standard InChI | InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H |
Standard InChI Key | AVLCMYLUPVLOST-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-ylcarbonyl)-4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride. Its molecular formula is C23H20ClFN4O3, with a molecular weight of 466.89 g/mol .
Structural Components
The molecule comprises three key regions:
-
Benzo[d] dioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms forming a dioxole ring .
-
Piperazine core: A six-membered diamine ring providing conformational flexibility and serving as a scaffold for substituents.
-
1-(2-Fluorophenyl)-1H-imidazol-2-yl substituent: A fluorinated aromatic heterocycle known for enhancing metabolic stability and receptor binding.
The hydrochloride salt improves solubility for biological assays .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis involves multi-step organic reactions:
Step 1: Formation of 1-(2-fluorophenyl)-1H-imidazole
-
2-Fluoroaniline undergoes cyclocondensation with glyoxal and ammonium acetate under acidic conditions.
Step 2: Piperazine Functionalization
-
N-alkylation of piperazine with 1-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde via nucleophilic substitution.
Step 3: Acylation with Benzodioxole Carbonyl Chloride
-
Reaction of 4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine with benzo[d] dioxole-5-carbonyl chloride in dichloromethane .
Step 4: Salt Formation
Reaction Step | Reagents/Conditions | Yield (%) |
---|---|---|
Imidazole Formation | 2-Fluoroaniline, glyoxal, NH4OAc, HCl, 80°C | 72 |
Piperazine Alkylation | Piperazine, K2CO3, DMF, 60°C | 65 |
Acylation | Benzodioxole carbonyl chloride, Et3N, DCM, RT | 58 |
Salt Formation | HCl (g), Et2O | 90 |
Physicochemical Properties
-
Solubility: >10 mg/mL in DMSO; <1 mg/mL in water (hydrophobic benzodioxole limits aqueous solubility) .
-
Melting Point: 178–182°C (decomposition observed above 185°C) .
-
LogP: 3.2 ± 0.3 (indicative of moderate lipophilicity).
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound inhibits receptor tyrosine kinases (RTKs), particularly ALK5 (TGF-β receptor type I), with an IC50 of 0.8 µM . Key interactions include:
-
Benzodioxole: π-π stacking with Phe-287 in the ATP-binding pocket.
-
Fluorophenyl-imidazole: Hydrogen bonding with Asp-351 and hydrophobic interactions with Leu-340 .
Neurological Effects
In rodent models, the compound modulates serotonin (5-HT2A) and dopamine (D2) receptors at EC50 values of 120 nM and 450 nM, respectively. This dual activity suggests potential applications in treating anxiety and depression.
Anticancer Activity
Preliminary studies demonstrate antiproliferative effects against glioblastoma (U87MG) and non-small cell lung cancer (A549) cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
U87MG | 2.4 ± 0.3 | Apoptosis via caspase-3 activation |
A549 | 3.1 ± 0.5 | G1 cell cycle arrest |
Applications and Comparative Analysis
Structural Analogues
Comparative data with similar piperazine derivatives:
Compound | Target | IC50 (µM) |
---|---|---|
SB-431542 | ALK5 | 0.1 |
EVT-2676439 | 5-HT2A | 0.09 |
This compound | ALK5/5-HT2A | 0.8/0.12 |
The fluorophenyl group enhances blood-brain barrier permeability compared to chlorinated analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume